

WIKI4 Profile and Mechanism of Action

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: WIKI4

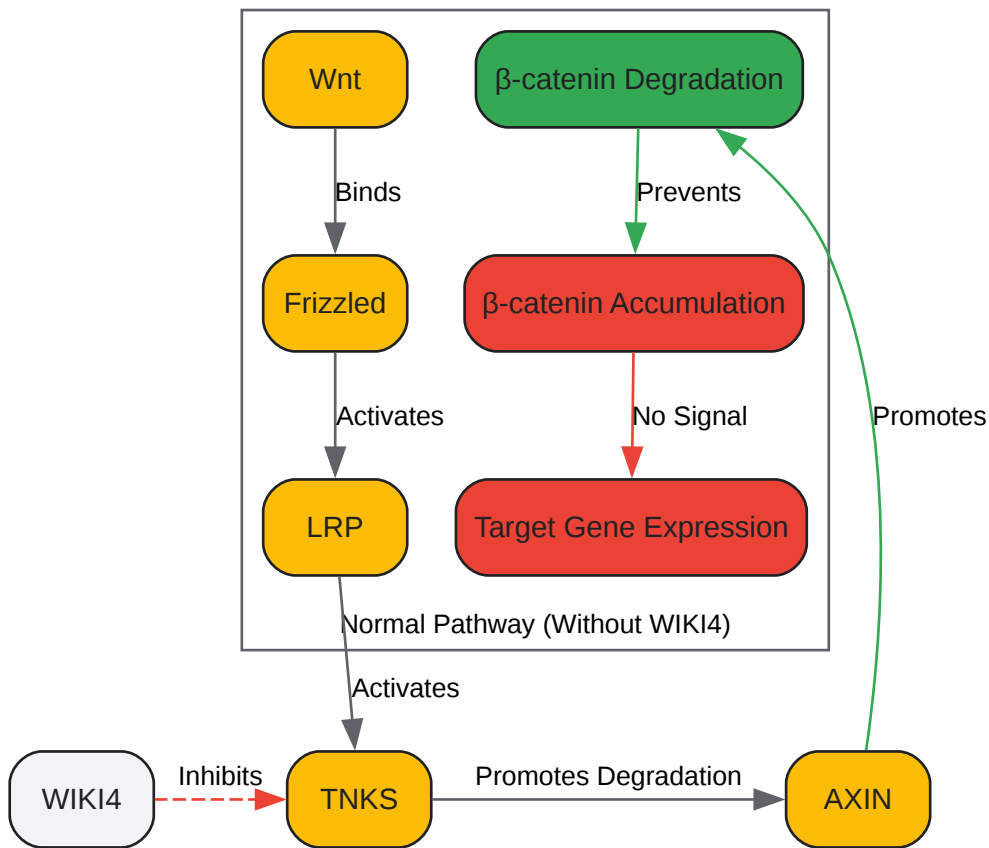
Cat. No.: S548514

Get Quote

WIKI4 is a potent, small-molecule inhibitor identified for its ability to block the Wnt/ β -catenin signaling pathway, a crucial pathway in development and disease [1].

- **Primary Target:** Tankyrase 2 (TNKS2), with a reported half-maximal inhibitory concentration (IC50) of **26 nM** [2].
- **Mechanism:** It inhibits the enzymatic activity of tankyrase (TNKS). Tankyrase promotes the degradation of AXIN, a key component of the β -catenin destruction complex. By inhibiting tankyrase, **WIKI4** stabilizes AXIN levels, leading to enhanced degradation of β -catenin and thus dampening the Wnt/ β -catenin signaling output [1].
- **Cellular Effect:** It inhibits the expression of β -catenin target genes (e.g., c-myc, Cyclin D1) and cellular responses to Wnt/ β -catenin signaling, even in cancer cells with underlying APC mutations [1] [2].

The following diagram illustrates the signaling pathway that **WIKI4** inhibits.



[Click to download full resolution via product page](#)

Quantitative Activity Data

The table below summarizes key quantitative data for **WIKI4** from the available literature and commercial information [1] [2].

Assay Type	Measured Activity	Experimental Context
Target Potency (TNKS2)	IC50 = 26 nM	Isolated enzyme activity [2].
Cellular Pathway Inhibition	IC50 = 75 nM	Inhibition of Wnt/β-catenin signaling in cells [2].

Assay Type	Measured Activity	Experimental Context
Cytotoxicity	IC50 = 0.02 μ M (20 nM)	Cytotoxicity to small cell lung cancer (SCLC) cells [2].
AXIN Stabilization	Significant increase at 1 μ M	Increased steady-state abundance of AXIN1 and AXIN2 in DLD1 colorectal carcinoma cells after 2-24 hour treatment [2].
Cell Growth Inhibition	Inhibition at 100 nM & 1 μ M	Growth inhibition of DLD1 cells in low-serum media over 6 days [2].

Key Experimental Protocols for Validation

The following are detailed methodologies for key experiments used to validate **WIKI4**'s activity, as described in the scientific literature [1].

- **High-Throughput Screening (HTS):** **WIKI4** was identified through an HTS using A375 melanoma cells stably transduced with a **β -catenin-activated reporter (BAR)**. Hits were selected based on their ability to inhibit Wnt3A-conditioned media-induced luciferase activity at 370 nM without reducing cell viability at 10 μ M [1].
- **Cell Viability/Proliferation Assay (e.g., DLD1 Colony Forming Assay)**
 - **Purpose:** To assess the functional effect of **WIKI4** on the growth of cancer cells dependent on Wnt/ β -catenin signaling.
 - **Method:** Single DLD1 colorectal carcinoma cells are plated at low density (e.g., 1000 cells per well in a 6-well plate) and cultured in low-serum media (0.5% FBS). The following day, **WIKI4** is added to the media. The cells are cultured for ten days with media and compound refreshment every two days. The resulting colonies are then counted to quantify growth inhibition [2].
- **Western Blot Analysis**
 - **Purpose:** To detect changes in protein levels resulting from **WIKI4** treatment, such as the stabilization of AXIN.
 - **Method:** DLD1 cells are treated with **WIKI4** (e.g., 1 μ M) for various durations (2, 4, 6, or 24 hours). Cell lysates are prepared, proteins are separated by SDS-PAGE, and transferred to a membrane. The membrane is probed with specific antibodies against **AXIN1** and **AXIN2**. An increase in band intensity compared to untreated controls indicates successful target engagement and pathway inhibition [2].
- **Reporter Gene Assays**

- **Purpose:** To directly measure the inhibition of β -catenin-dependent transcription.
- **Method:** Cells (e.g., A375-BAR, hESC-BAR) are treated with **WIKI4** in the presence or absence of a Wnt stimulus (e.g., Wnt3A-conditioned media). Luciferase activity is measured after a set incubation period (e.g., 24 hours). A decrease in luminescence signal indicates inhibition of the pathway [1].

A Researcher's Checklist for Validation

When planning your own validation studies for **WIKI4** or comparing it to other inhibitors, consider incorporating these key steps based on established protocols [1] [3].

- **Confirm Pathway Engagement:** Prioritize western blot analysis to demonstrate the stabilization of AXIN1/AXIN2 proteins. This provides direct evidence of on-target activity [2].
- **Measure Functional Response:** Use a cell proliferation assay (like the colony-forming assay) to link pathway inhibition to a biological effect, especially in cancer cell lines with dysregulated Wnt signaling [1] [2].
- **Assess Transcriptional Output:** Include a β -catenin reporter assay (e.g., BAR, TOPFlash) to quantitatively measure the inhibition of downstream transcriptional activity [1].
- **Benchmark Against Standards:** Compare the potency and efficacy of **WIKI4** with other well-characterized tankyrase inhibitors (like XAV939) in your specific cellular models to establish a relative performance baseline [1].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. WIKI4, a Novel Inhibitor of Tankyrase and Wnt/ β -Catenin ... [pmc.ncbi.nlm.nih.gov]
2. WIKI4 | Tankyrase Inhibitor [medchemexpress.com]
3. Functional Validation - 2025 UBC iGEM Wiki [2025.igem.wiki]

To cite this document: Smolecule. [WIKI4 Profile and Mechanism of Action]. Smolecule, [2026].

[Online PDF]. Available at: [<https://www.smolecule.com/products/b548514#wiki4-validation-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com